This compound belongs to the class of pyrazole carboxylic acids, which are characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are widely studied for their diverse biological activities, including their roles as anti-cancer agents, anti-inflammatory drugs, and fungicides.
The synthesis of 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester can be achieved through several steps involving the chlorination of a precursor compound. One notable method involves:
The use of dimethyl carbonate as a reagent is highlighted for its environmental benefits compared to more toxic alternatives like dimethyl sulfate .
The molecular structure of 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester features:
The structure can be represented using various chemical notation systems:
InChI=1S/C11H17ClN2O2/c1-5-16-11(15)10-9(12)8(6-7(2)3)13-14(10)4/h7H,5-6H2,1-4H3CCOC(=O)C1=C(C(=NN1C)CC(C)C)ClThese representations provide insight into the compound's connectivity and stereochemistry.
4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester can participate in various chemical reactions due to its functional groups:
These reactions expand the utility of this compound in synthetic organic chemistry and drug development .
The mechanism of action for compounds like 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester is often linked to their ability to modulate biological pathways. Specifically:
Research indicates that pyrazole derivatives can exhibit these properties through various mechanisms, including receptor binding and enzyme inhibition .
The physical and chemical properties of 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester include:
These properties are essential for understanding the handling and application of the compound in laboratory settings .
The applications of 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester span several fields:
The core compound, 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester, follows systematic IUPAC naming conventions for pyrazole derivatives. The parent heterocycle is a 1H-pyrazole ring, with substituents ordered by priority and position:
The molecular formula is C₁₁H₁₇ClN₂O₂, with a molecular weight of 244.72 g/mol. This compound is interchangeably referenced by several synonyms in chemical databases, reflecting variations in positional numbering and substituent terminology:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| Systematic IUPAC Name | 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester |
| CAS Registry Number | 1354016-43-5 |
| Other CAS Numbers | 128537-44-0, DTXSID00564096 |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ |
| Key Synonyms | Ethyl 4-chloro-3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate; 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester |
Structural confirmation of this ester relies on complementary spectroscopic analyses, though direct experimental spectra for this specific compound are limited in public databases. Cross-referencing analogous pyrazole-5-carboxylates reveals characteristic patterns:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)Electron-impact MS should show:
Infrared (IR) SpectroscopyBased on ethyl pyrazole-5-carboxylate analogs [4]:
Table 2: Predicted Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.30 (t, 3H) | Ethyl -CH₃ |
| δ 3.90 (s, 3H) | N1-CH₃ | |
| δ 2.60 (d, 2H) | Isobutyl -CH₂- | |
| IR | 1,730 cm⁻¹ | Ester C=O stretch |
| 750 cm⁻¹ | C-Cl stretch | |
| MS | m/z 244 (M⁺) | Molecular ion |
| m/z 199 (M⁺–OCH₂CH₃) | Loss of ethoxy radical |
While single-crystal X-ray diffraction data for this specific ester is absent in the surveyed literature, insights can be inferred from related pyrazole carboxylates:
Conformational Preferences
Potential Isomerism
Hypothetical Crystal PackingBased on ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate [5]:
Table 3: Structural Comparison with Analogous Compounds
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester | C₁₁H₁₇ClN₂O₂ | Isobutyl at C3; ethyl ester at C5 |
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid [5] | C₇H₉ClN₂O₂ | Ethyl at C3; carboxylic acid at C5 |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate [4] | C₇H₁₀N₂O₂ | Methyl at C5; unsubstituted N1 |
| 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid [3] | C₉H₁₃ClN₂O₂ | Isobutyl at C3; carboxylic acid at C5 |
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: